5-Bromo-1-(4-methylbenzyl)-1H-pyrazole
Overview
Description
5-Bromo-1-(4-methylbenzyl)-1H-pyrazole, also known as BMBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMBP is a pyrazole derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Scientific Research Applications
5-Bromo-1-(4-methylbenzyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the field of cancer. 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole has been shown to exhibit anti-cancer effects by inhibiting the growth and proliferation of cancer cells. It has been studied in various types of cancer, including breast cancer, lung cancer, and leukemia.
Another area of research is in the field of inflammation. 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been studied in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
5-Bromo-1-(4-methylbenzyl)-1H-pyrazole has also been studied for its anti-microbial effects. It has been shown to exhibit activity against various types of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways in cells. For example, in cancer cells, 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In inflammatory cells, 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-Bromo-1-(4-methylbenzyl)-1H-pyrazole has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines. In addition, 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole has been shown to exhibit antioxidant effects, which may be beneficial in various diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole is that it exhibits a broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. In addition, 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole is relatively easy to synthesize, which makes it accessible for research purposes.
One of the limitations of 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
Future Directions
There are several future directions for the research on 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutics. Another direction is to study its pharmacokinetics and toxicity in vivo, which will be essential for its clinical development. Finally, 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole can be used as a lead compound for the development of new derivatives with improved biological activities.
properties
IUPAC Name |
5-bromo-1-[(4-methylphenyl)methyl]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-9-2-4-10(5-3-9)8-14-11(12)6-7-13-14/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNHHSKHYOEVNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(4-methylbenzyl)-1H-pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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